2,4-Dichlorophenyl isocyanate
Overview
Description
2,4-Dichlorophenyl isocyanate is an organic compound with the molecular formula C₇H₃Cl₂NO. It is a derivative of phenyl isocyanate, where two chlorine atoms are substituted at the 2 and 4 positions of the benzene ring. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dichlorophenyl isocyanate can be synthesized through several methods. One common method involves the reaction of 2,4-dichloroaniline with phosgene (COCl₂). The reaction proceeds as follows:
C6H3Cl2NH2+COCl2→C6H3Cl2NCO+2HCl
This reaction is typically carried out under controlled conditions to ensure the safe handling of phosgene, which is highly toxic .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale phosgenation processes. The reaction is conducted in specialized reactors equipped with safety measures to handle the hazardous nature of phosgene. The product is then purified through distillation or recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichlorophenyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Addition: Reacts with nucleophiles such as alcohols, amines, and water.
Substitution Reactions: Can participate in substitution reactions where the isocyanate group is replaced by other functional groups.
Common Reagents and Conditions
Alcohols: Reacts with alcohols to form carbamates (urethanes).
Amines: Reacts with primary and secondary amines to form substituted ureas.
Water: Reacts with water to form carbamic acid, which decomposes to carbon dioxide and an amine.
Major Products Formed
Carbamates: Formed from the reaction with alcohols.
Substituted Ureas: Formed from the reaction with amines.
Carbamic Acid: Formed from the reaction with water, which further decomposes.
Scientific Research Applications
2,4-Dichlorophenyl isocyanate is used in various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce the isocyanate functional group.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals and agrochemicals.
Industry: Used in the production of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2,4-dichlorophenyl isocyanate involves its reactivity towards nucleophiles. The isocyanate group (N=C=O) is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form stable bonds with various nucleophiles, leading to the formation of carbamates, ureas, and other derivatives .
Comparison with Similar Compounds
Similar Compounds
Phenyl Isocyanate: Lacks the chlorine substituents present in 2,4-dichlorophenyl isocyanate.
3,4-Dichlorophenyl Isocyanate: Similar structure but with chlorine atoms at the 3 and 4 positions.
Toluene Diisocyanate (TDI): Contains two isocyanate groups and is widely used in the production of polyurethanes.
Uniqueness
This compound is unique due to the presence of chlorine atoms at specific positions on the benzene ring, which can influence its reactivity and the properties of the resulting products. This makes it a valuable reagent in organic synthesis and industrial applications .
Properties
IUPAC Name |
2,4-dichloro-1-isocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO/c8-5-1-2-7(10-4-11)6(9)3-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBJNSPBWLCTOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074563 | |
Record name | Benzene, 2,4-dichloro-1-isocyanato- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2612-57-9 | |
Record name | 2,4-Dichlorophenyl isocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2612-57-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichlorophenyl isocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002612579 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 2,4-dichloro-1-isocyanato- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dichlorophenyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.220 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The research successfully demonstrates a method for synthesizing 2,4-Dichlorophenyl isocyanate using double(trichloromethyl)carbonate as a starting material []. This method highlights the impact of reaction conditions like time, temperature, and reactant ratios on the final yield. Notably, the researchers achieved a yield of 38.01% under optimized conditions, closely aligning with their predicted yield using response surface methodology.
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